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Abstract
1-Cyclopropylethanol is a fascinating molecule that holds significant interest for organic

chemists and drug development professionals due to its unique structural features and

potential as a building block in the synthesis of complex organic molecules. The presence of a

strained cyclopropyl ring adjacent to a stereocenter offers a rich stereochemical landscape and

intriguing reactivity. This technical guide provides a comprehensive overview of the structural

formula, isomers, and key chemical and physical properties of 1-cyclopropylethanol. Detailed

experimental protocols for its synthesis are presented, along with a comparative analysis of its

isomers. This document aims to serve as a valuable resource for researchers and scientists

engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.
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1-Cyclopropylethanol, with the molecular formula C₅H₁₀O, is a secondary alcohol

characterized by a cyclopropyl group attached to the carbon atom bearing the hydroxyl group.

[1] Its IUPAC name is 1-cyclopropylethanol, and it is also known by synonyms such as

cyclopropyl methyl carbinol and α-methylcyclopropanemethanol.[1] The molecule possesses a

chiral center at the carbinol carbon, giving rise to a pair of enantiomers.

The presence of the three-membered cyclopropane ring imparts significant ring strain, which

influences the molecule's reactivity and physical properties. It is a colorless liquid at room

temperature with a boiling point of approximately 120-122 °C.

Physicochemical Properties
A summary of the key physicochemical properties of 1-cyclopropylethanol is provided in the

table below.
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Spectroscopic Data
The structural elucidation of 1-cyclopropylethanol is supported by various spectroscopic

techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 1-
cyclopropylethanol typically shows a complex multiplet for the cyclopropyl protons in the

upfield region (around 0.1-0.9 ppm). The methine proton (CH-OH) appears as a multiplet,

and the methyl protons give a doublet. The hydroxyl proton signal is a broad singlet, and its

chemical shift is concentration-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show

distinct signals for the methyl carbon, the two non-equivalent methylene carbons of the

cyclopropyl ring, the cyclopropyl methine carbon, and the carbinol carbon.

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in

the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional

group. C-H stretching vibrations for the cyclopropyl and alkyl groups are observed around

2850-3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z

86. Common fragmentation patterns include the loss of a methyl group, a water molecule, or

cleavage of the cyclopropyl ring.

Isomers of 1-Cyclopropylethanol
The molecular formula C₅H₁₀O can represent numerous isomers, which can be broadly

classified into constitutional isomers and stereoisomers.

Constitutional Isomers
Constitutional isomers have the same molecular formula but different connectivity of atoms. For

C₅H₁₀O, several constitutional isomers containing a cyclopropyl ring and a hydroxyl group

exist. These include:

2-Cyclopropylethanol: A primary alcohol where the cyclopropyl group is attached to the

second carbon of the ethanol chain.

Cyclopropylmethanol: A primary alcohol where the hydroxymethyl group is directly attached

to the cyclopropyl ring.

(1-Methylcyclopropyl)methanol: A primary alcohol with a methyl substituent on the

cyclopropyl ring.

(2-Methylcyclopropyl)methanol: A primary alcohol with a methyl substituent on the

cyclopropyl ring, which itself can exist as cis and trans diastereomers.
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A comparison of the physical properties of 1-cyclopropylethanol and its key constitutional

isomers is presented below.
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Stereoisomers of 1-Cyclopropylethanol
1-Cyclopropylethanol possesses a single stereocenter at the carbon atom bonded to the

hydroxyl group. This gives rise to a pair of enantiomers: (R)-1-cyclopropylethanol and (S)-1-
cyclopropylethanol.

(R)-1-Cyclopropylethanol

(S)-1-Cyclopropylethanol

These enantiomers have identical physical properties (e.g., boiling point, density) but differ in

their interaction with plane-polarized light (optical activity) and their biological activity. The

separation of these enantiomers is crucial in drug development, as often only one enantiomer

exhibits the desired therapeutic effect while the other may be inactive or even cause adverse

effects.

Experimental Protocols
The synthesis of 1-cyclopropylethanol and its isomers can be achieved through various

synthetic routes. Below are detailed methodologies for key synthetic transformations.
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Synthesis of Racemic 1-Cyclopropylethanol via
Grignard Reaction
This protocol describes the synthesis of racemic 1-cyclopropylethanol from

cyclopropanecarboxaldehyde and a methyl Grignard reagent.

Materials:

Cyclopropanecarboxaldehyde

Methylmagnesium bromide (3.0 M solution in diethyl ether)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a

condenser under a nitrogen atmosphere is charged with a solution of

cyclopropanecarboxaldehyde in anhydrous diethyl ether.

The flask is cooled to 0 °C in an ice bath.

Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred

solution of the aldehyde over a period of 30 minutes.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 1-2 hours.

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride

solution.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by fractional distillation to afford 1-cyclopropylethanol.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry

to confirm its structure and purity.

Enantioselective Synthesis of (S)-1-Cyclopropylethanol
This protocol outlines a general approach for the asymmetric reduction of cyclopropyl methyl

ketone to yield (S)-1-cyclopropylethanol using a chiral catalyst.

Materials:

Cyclopropyl methyl ketone

Chiral reducing agent (e.g., (S)-CBS-oxazaborolidine)

Borane-dimethyl sulfide complex (BMS)

Anhydrous tetrahydrofuran (THF)

Methanol

1 M Hydrochloric acid

Anhydrous sodium sulfate

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of the (S)-CBS-

oxazaborolidine catalyst in anhydrous THF is added.

The flask is cooled to the recommended temperature (e.g., -20 °C or 0 °C).

Borane-dimethyl sulfide complex is added dropwise to the catalyst solution.
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A solution of cyclopropyl methyl ketone in anhydrous THF is then added slowly to the

reaction mixture.

The reaction is stirred at the specified temperature for several hours, and the progress is

monitored by TLC or GC.

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M

hydrochloric acid.

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated.

The crude product is purified by column chromatography on silica gel to yield (S)-1-
cyclopropylethanol.

Chiral Analysis:

The enantiomeric excess of the product should be determined using chiral HPLC or by

derivatization with a chiral agent followed by NMR analysis.

Role in Drug Development
The cyclopropyl group is a valuable motif in medicinal chemistry. Its incorporation into drug

candidates can lead to improvements in metabolic stability, potency, and selectivity. The rigid

nature of the cyclopropyl ring can help to lock the conformation of a molecule, leading to a

more favorable interaction with its biological target. While specific pharmacological data for 1-
cyclopropylethanol is not widely reported, its structural features make it an attractive starting

material for the synthesis of more complex molecules with potential therapeutic applications.

Visualizations
Structural Isomers of C₅H₁₀O with a Cyclopropyl Ring
Caption: Constitutional isomers of C₅H₁₀O containing a cyclopropyl group.
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Experimental Workflow for the Synthesis of 1-
Cyclopropylethanol
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-cyclopropylethanol.

Conclusion
1-Cyclopropylethanol and its isomers represent a class of molecules with significant potential

in organic synthesis and drug discovery. This technical guide has provided a detailed overview

of their structural formulas, physicochemical properties, and isomerism. The outlined

experimental protocols offer practical guidance for their synthesis in the laboratory. Further

research into the biological activities of these compounds could unveil novel therapeutic

applications, leveraging the unique properties imparted by the cyclopropyl moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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